1,4-Dimethoxy-2-naphthylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-naphthylamine can be synthesized through various methods. One common approach involves the reaction of 1,4-dimethoxynaphthalene with an amine source under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce naphthoquinones, while reduction may yield naphthols .
Scientific Research Applications
1,4-Dimethoxy-2-naphthylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-naphthylamine involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence inflammatory processes and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxynaphthalene: A precursor in the synthesis of 1,4-Dimethoxy-2-naphthylamine.
2-Methoxy-1,4-naphthoquinone: A related compound with similar structural features and potential biological activities.
Naphthalene: The parent compound of the naphthalene family, used in various industrial applications.
Uniqueness
This compound is unique due to its specific substitution pattern and potential anti-inflammatory properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1,4-dimethoxynaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKFYQJYMINLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356257 | |
Record name | 1,4-dimethoxy-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50885-06-8 | |
Record name | 1,4-dimethoxy-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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